

# Application Notes and Protocols: Diphenylphosphine Ligands in Homogeneous Catalysis

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## Compound of Interest

Compound Name: **Diphenylphosphine**

Cat. No.: **B032561**

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**Diphenylphosphine** ligands are a cornerstone of modern homogeneous catalysis, enabling a wide array of synthetic transformations crucial for academic research and industrial applications, including pharmaceutical development. The versatility of the **diphenylphosphine** moiety allows for fine-tuning of steric and electronic properties of metal catalysts, leading to high efficiency, selectivity, and functional group tolerance. These application notes provide an overview of key applications, quantitative data for catalyst performance, and detailed experimental protocols for representative reactions.

## Palladium-Catalyzed Cross-Coupling Reactions

**Diphenylphosphine** ligands are integral to many palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dpf) are highly effective in this transformation.

### Quantitative Data for Suzuki-Miyaura Coupling

Liga nd	Aryl Halid e	Aryl boron ic Acid	Catal		Base	Tem p (°C)	Time (h)	Yield (%)	TON	Refer ence
			yst	Load ing (mol %)						
dppf	4-Bromo toluene	Phenylboronic acid	2	DME/ H <sub>2</sub> O	K <sub>2</sub> CO <sub>3</sub>	80- 100	12	>95	~48	General Protocol
PPh <sub>3</sub>	Iodobenzen e	Phenylboronic acid	1-5	Toluene	Na <sub>2</sub> C O <sub>3</sub>	100	12	80-90	~20- 90	General Protocol
XPhos	4-Chlorotolu ene	Phenylboronic acid	0.5-2	Dioxane	K <sub>3</sub> PO <sub>4</sub>	100	12	>95	~48- 190	General Protocol
DPPF	Aryl Bromides	Arylboronic Acids	0.5- 1.0	Dioxane	Cs <sub>2</sub> C O <sub>3</sub>	85	12	High	-	[1]
DPVP	Aryl Bromides	Arylboronic Acids	-	-	-	-	-	Good to Excellent	up to 196,000	[2]
DPVP	Aryl Chlorides	Arylboronic Acids	-	-	-	-	-	Good to Excellent	up to 50,000	[2]

Experimental Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl<sub>2</sub>

This protocol is adapted for the coupling of an aryl halide with an arylboronic acid.

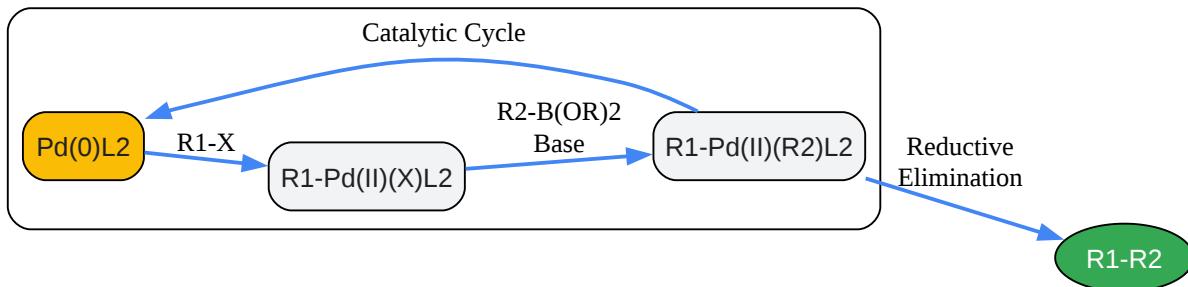
## Materials:

- Aryl halide (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct ( $\text{Pd}(\text{dppf})\text{Cl}_2$ ) (0.02 mmol, 2 mol%)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 mmol)
- 1,2-Dimethoxyethane (DME) (5 mL)
- Water (1 mL)

## Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid,  $\text{Pd}(\text{dppf})\text{Cl}_2$ , and potassium carbonate.
- Add the degassed solvents, DME and water.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Catalytic Cycle for Suzuki-Miyaura Coupling



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### Suzuki-Miyaura Coupling Catalytic Cycle

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.<sup>[3]</sup> Ligands such as XPhos have shown high activity for the coupling of challenging substrates like aryl chlorides.<sup>[4]</sup>

### Quantitative Data for Buchwald-Hartwig Amination

Ligand	Aryl Halide	Amine	Catalyst		Base	Temp (°C)	Time (h)	Yield (%)	Reference
			Loading (mol)	Solvent					
XPhos	4-Chlorotoluene	Morpholine	1.5	Toluene	NaOtBu	Reflux	6	94	
NIXANTPHOS	Unactivated Aryl Chlorides	Various Amines	0.05	-	-	-	-	Good to Excellent	[4]
MorDaIPhos	(Hetero)aryl Chlorides	Primary/Secondary Amines	-	Aqueous or Solvent-Free	-	-	-		[5]
BINAP	Aryl Bromides	Anilines	-	-	-	-	-	High	[6]
dppf	Aryl Bromides	Anilines	-	-	-	-	-	High	[6]

Experimental Protocol: Buchwald-Hartwig Amination using a Palladium Catalyst and XPhos Ligand

This protocol describes the coupling of an aryl chloride with an amine.

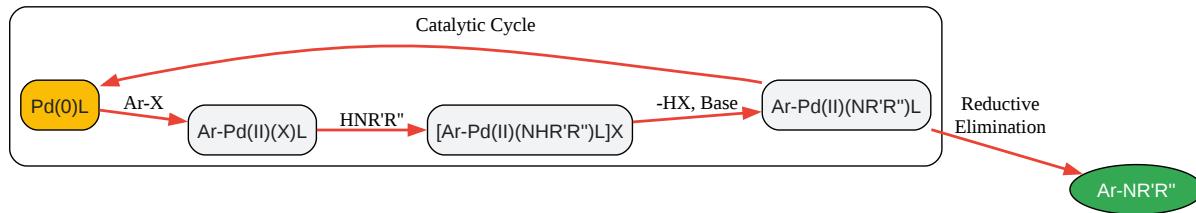
Materials:

- Bis(dibenzylideneacetone)palladium(0) (Pd(dba)<sub>2</sub>) (36 mg, 0.0633 mmol, 1.5 mol%)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (60 mg, 0.127 mmol, 3.0 mol%)
- Sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.)
- 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.)
- Morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.)
- Toluene (5 mL, degassed)

**Procedure:**

- To a 2-necked flask under a nitrogen atmosphere, charge Pd(dba)<sub>2</sub>, XPhos, and sodium tert-butoxide.
- Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
- Add 4-chlorotoluene and morpholine in one portion.
- Stir the resulting mixture at reflux for 6 hours.
- Monitor the reaction by GC.
- After completion, cool the reaction mixture to room temperature and quench with water (10 mL).
- Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, and dry over Na<sub>2</sub>SO<sub>4</sub>.
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

**Catalytic Cycle for Buchwald-Hartwig Amination**



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Buchwald-Hartwig Amination Catalytic Cycle

## Asymmetric Hydrogenation

Chiral **diphenylphosphine** ligands, such as BINAP, are paramount in asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched products, which is of high importance in the pharmaceutical industry.

Quantitative Data for Asymmetric Hydrogenation

Ligand	Substrate	Catalyst	H <sub>2</sub> Pressure (bar)	Solvent	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Reference
(R)-BINAP	Methyl Benzoyleformate	[Ru(BINAP)]Cl <sub>2</sub>	40	-	30	15	-	97.0	[7]
(S)-BINAP	Methyl Benzoyleformate	[Ru(BINAP)]Cl <sub>2</sub>	100	-	-	94	-	79.0	[7]
Ir-MaxP HOX	Nonchelating Olefins	Ir-complex	1-75	CH <sub>2</sub> Cl <sub>2</sub>	rt	4-24	-	up to 99	[8]
Ir/P,S-ligands	Unfunctionalized Olefins	Ir-complex	100	CH <sub>2</sub> Cl <sub>2</sub>	rt	18	>99	up to 97	[9]

### Experimental Protocol: General Procedure for Asymmetric Hydrogenation

This is a general procedure that can be adapted for specific substrates and catalysts.

#### Materials:

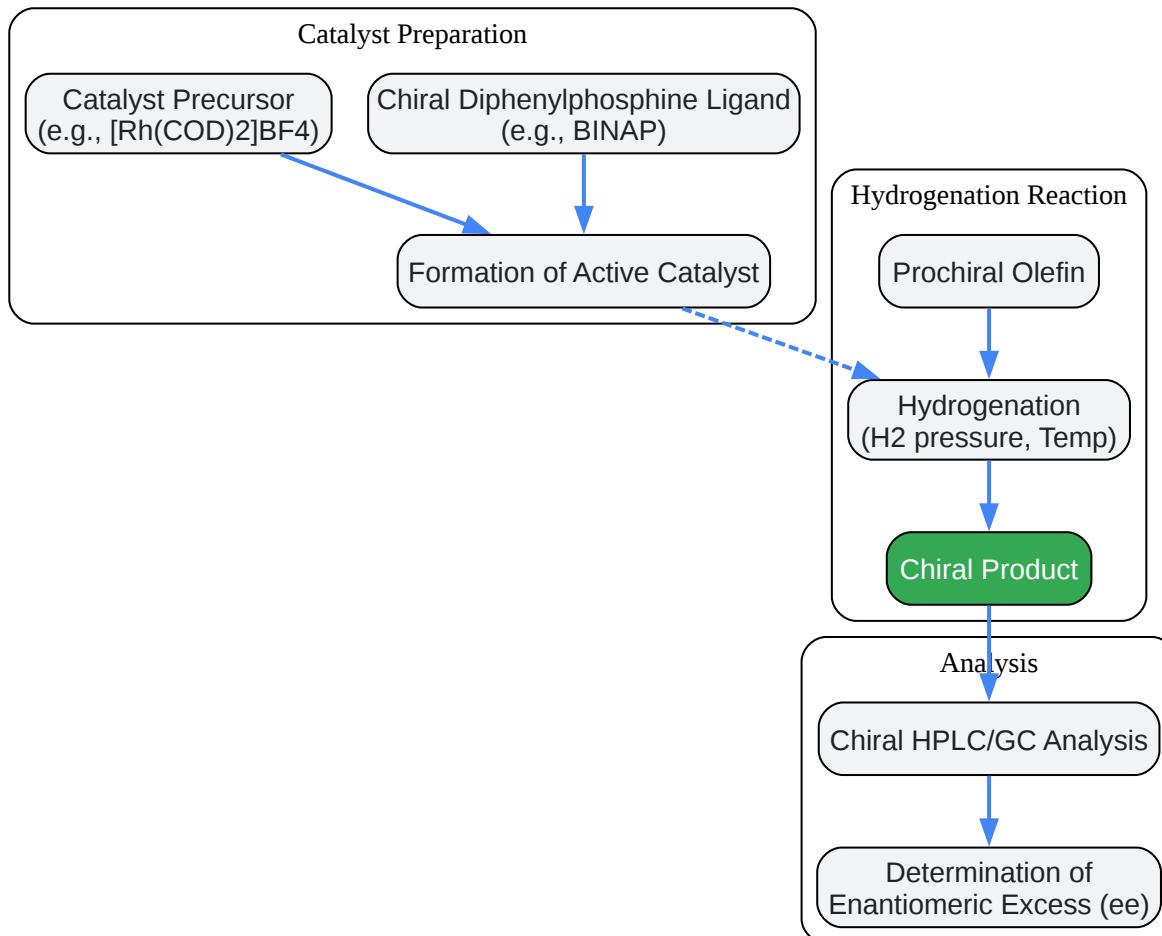
- Substrate (e.g., unsaturated ester) (1.0 mmol)
- Chiral Rhodium or Ruthenium catalyst precursor (e.g., [Rh(COD)<sub>2</sub>]BF<sub>4</sub> or Ru(BINAP)Cl<sub>2</sub>) (0.01 mmol, 1 mol%)
- Chiral **diphenylphosphine** ligand (e.g., (R)-BINAP) (0.011 mmol, 1.1 mol%)

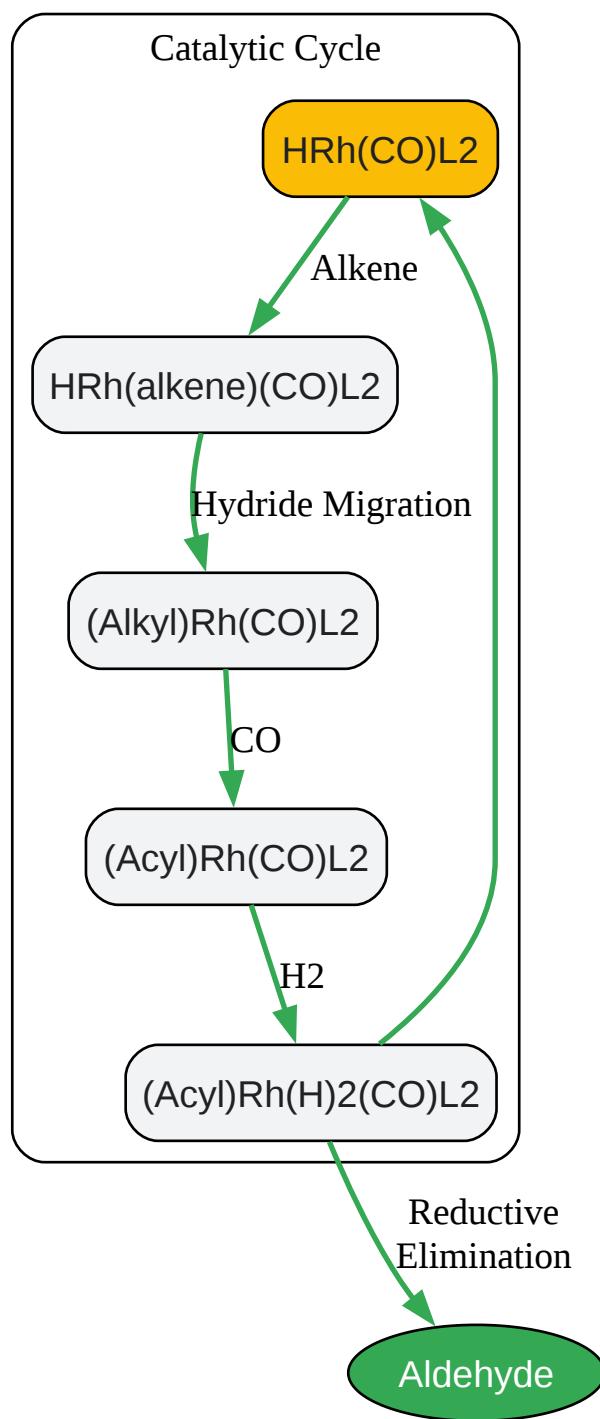
- Degassed solvent (e.g., Methanol, THF) (10 mL)
- Hydrogen gas

**Procedure:**

- In a glovebox, charge a pressure reactor with the catalyst precursor and the chiral ligand.
- Add the degassed solvent and stir the mixture until a homogeneous solution is formed.
- Add the substrate to the reactor.
- Seal the reactor, remove it from the glovebox, and purge with hydrogen gas several times.
- Pressurize the reactor to the desired hydrogen pressure.
- Stir the reaction mixture at the specified temperature for the required time.
- Monitor the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.
- Once the reaction is complete, carefully vent the hydrogen gas.
- Remove the solvent under reduced pressure.
- Purify the product by column chromatography.

**Simplified Workflow for Asymmetric Hydrogenation**





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